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molecular formula C14H23N B182394 2,5-di-tert-Butylaniline CAS No. 21860-03-7

2,5-di-tert-Butylaniline

Cat. No. B182394
M. Wt: 205.34 g/mol
InChI Key: NUZVLYNISQOZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916982B2

Procedure details

Bromine (271 μL, 5.29 mmol) was added dropwise via syringe to a solution of 2,5-di-tert-butylaniline (1.09 g, 5.29 mmol) in methanol (80 mL). The solution was stirred at room temperature for 10 min. Chloroform and 0.1 N NaOH were added and the organic layer was dried (Na2SO4), filtered and concentrated to a pale yellow solid (1.46 g, 97%): mp 89-90° C.; 1H NMR δ1.38 (s, 9H), 1.45 (s, 9H), 3.77 (brs, 2H), 6.68 (s, 1H), 7.35 (s, 1H); 13C NMR δ29.4, 29.7, 33.7, 35.8, 111.0, 117.4, 133.1, 133.8, 143.3, 145.9; FAB-MS obsd 283.0936; calcd 283.0937; Anal calcd for C14H22BrN: C, 59.16; H, 7.80; Br, 28.11; Found, C, 59.33; H, 7.78; Br, 27.86.
Quantity
271 μL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:13]=[CH:12][C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:10][C:8]=1[NH2:9])([CH3:6])([CH3:5])[CH3:4].C(Cl)(Cl)Cl.[OH-].[Na+]>CO>[Br:1][C:12]1[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:10][C:8]([NH2:9])=[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])[CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
271 μL
Type
reactant
Smiles
BrBr
Name
Quantity
1.09 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)C(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow solid (1.46 g, 97%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC(=C(N)C=C1C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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